(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Overview
Description
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.14. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is involved in the study of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Its role in enzyme inhibition helps in predicting drug-drug interactions (DDIs) by assessing the involvement of various CYP isoforms in drug metabolism. Inhibitors like this compound are crucial for deciphering the specific CYP isoforms responsible for the metabolism of drugs, thereby aiding in the development of safer pharmaceuticals by minimizing potential DDIs (Khojasteh et al., 2011).
Kinase Inhibition for Anti-Inflammatory Applications
The compound is also part of research focusing on the design of kinase inhibitors, specifically targeting the p38 mitogen-activated protein (MAP) kinase. This enzyme is associated with the release of proinflammatory cytokines, and inhibitors with an imidazole scaffold, similar to this compound, have shown promise. These inhibitors can bind to the ATP pocket, replacing the natural binder and thus preventing the kinase's action. This property is significant in the development of anti-inflammatory drugs, offering a potential therapeutic approach for diseases characterized by excessive inflammation (Scior et al., 2011).
Synthesis and Biological Properties
The compound is also a part of studies focusing on the synthesis and transformation of phosphorylated derivatives of imidazoles, which includes this compound. These studies explore the chemical and biological properties of these derivatives, showing that they play a part in various biological activities and can be components of natural molecules and synthetic drugs. The systematic study of these derivatives provides insights into their potential applications in pharmaceuticals and other areas, such as agriculture (Abdurakhmanova et al., 2018).
Antimicrobial Properties
Research has also been conducted to explore the antimicrobial activities of imidazole derivatives, including this compound. Imidazole is used as a raw material in the pharmaceutical industry for manufacturing antifungal drugs and bactericides. The literature review on this subject suggests that imidazole and its derivatives, including this compound, exhibit significant antimicrobial properties. The review encourages further synthesis of imidazole derivatives to inhibit the growth of new strains of organisms, highlighting the potential of these compounds in developing new antimicrobial agents (2022).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability, as they are highly soluble in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZOKRNBBZVHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175531-37-0 |
Source
|
Record name | (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.